molecular formula C25H24N2O3 B5469803 2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5469803
M. Wt: 400.5 g/mol
InChI Key: ICMMKYOFRYNIBJ-JXAWBTAJSA-N
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Description

2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.17869263 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

2-Amino-4H-chromene derivatives, which include compounds like 2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, have been extensively studied for their antimicrobial properties. A novel series of these compounds demonstrated significant in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Nagamani, Jalapathi, Shankar, Neelamma, & Krishna, 2019). Additionally, the synthesis and antimicrobial activities of new S-Nucleosides of Chromeno[2,3-B]Pyridine derivatives have been explored, further emphasizing the potential of these compounds in antimicrobial research (Ghoneim, El-Farargy, & Abdelaziz, 2014).

Cancer Research

The cytotoxic activity of 2-amino-4H-chromene derivatives in human glioblastoma cells has been investigated, revealing the potential of these compounds in cancer research. While some derivatives showed significant cytotoxic effects, others did not, suggesting a nuanced relationshipbetween the chromene moiety and their cytotoxicity (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016). Additionally, anti-cancer properties of substituted chromene compounds have been explored, indicating their potential as pharmacologically active agents in treating cancer (Abdelwahab & Hassan Fekry, 2022).

Photostability and Antifungal Activity

The photostability of 2-amino-4H-chromene derivatives, including their degradation under LED daylight and consequent loss of antifungal activity, has been studied. This research highlights the importance of considering photostability in the biological applications of these compounds (da Silva, de Sousa, Ferreira, Barreto, Amarante, da Silva, Vaz, & Varejão, 2021).

Green Chemistry and Synthesis

The synthesis of 2-amino-4H-chromene derivatives has been achieved through green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis. One study demonstrated the synthesis of these compounds utilizing Rochelle salt as a novel green catalyst, contributing to sustainable chemical practices (El-Maghraby, 2014).

Properties

IUPAC Name

(8Z)-2-amino-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-28-19-10-6-16(7-11-19)14-18-4-3-5-21-23(17-8-12-20(29-2)13-9-17)22(15-26)25(27)30-24(18)21/h6-14,23H,3-5,27H2,1-2H3/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMMKYOFRYNIBJ-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OC)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OC)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.